molecular formula C11H14O3 B2552991 (S)-Phenethyl 2-hydroxypropanoate CAS No. 1928712-34-8

(S)-Phenethyl 2-hydroxypropanoate

Cat. No.: B2552991
CAS No.: 1928712-34-8
M. Wt: 194.23
InChI Key: IYXFDAOFSCZADY-VIFPVBQESA-N
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Description

“(S)-Phenethyl 2-hydroxypropanoate” is a chemical compound with the CAS Number: 1928712-34-8 and a linear formula of C11H14O3 . It is a pale-yellow to yellow-brown liquid .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C11H14O3/c1-9(12)11(13)14-8-7-10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3/t9-/m0/s1 . The molecular weight of the compound is 194.23 .


Physical and Chemical Properties Analysis

“this compound” is a pale-yellow to yellow-brown liquid . It has a molecular weight of 194.23 . It is stored at room temperature .

Scientific Research Applications

Biodegradable Materials and Tissue Engineering

Polyhydroxyalkanoates (PHA) are polymers produced by microorganisms that have been explored for their application in tissue engineering due to their biocompatibility and biodegradability. These materials can be used to develop medical devices, such as sutures, cardiovascular patches, and bone marrow scaffolds, which degrade within desirable time frames under specific physiological conditions (Chen & Wu, 2005). Further advances in the metabolic engineering of PHAs have enabled the production of these polymers with specific properties tailored for medical applications, highlighting their potential in creating sustainable alternatives to conventional plastics (Madison & Huisman, 1999).

Therapeutic Applications

Research into the chemical modifications of PHAs has expanded their applicability in the biomedical field. By introducing functional groups or copolymerizing with hydrophilic components, PHAs can be tailored for specific therapeutic applications, such as drug delivery systems and tissue engineering scaffolds. These modifications can improve properties like mechanical strength, surface features, and degradation rates, making PHAs versatile materials for medical use (Kai & Loh, 2014).

Antioxidative Activities

Studies on caffeic acid phenethyl ester (CAPE) and related compounds have shown their potent antioxidative and free radical scavenging activities. These properties are crucial for developing therapeutic agents that can mitigate oxidative stress-related diseases. The structure–activity relationship insights from these studies could guide the design of new antioxidants with enhanced efficacy (Wu et al., 2007).

Chemical Synthesis

In chemical synthesis, the transformation of hydroxypropiophenone derivatives into valuable pharmaceutical intermediates demonstrates the significance of (S)-Phenethyl 2-hydroxypropanoate and its analogs. These intermediates can lead to the production of compounds with anti-inflammatory and analgesic activities, showcasing the importance of these chemical entities in synthesizing pharmaceutically relevant molecules (Yamauchi et al., 1987).

Safety and Hazards

The safety information for “(S)-Phenethyl 2-hydroxypropanoate” includes hazard statements H302 . Precautionary statements include P264, P270, P301+P312, and P330 .

Properties

IUPAC Name

2-phenylethyl (2S)-2-hydroxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-9(12)11(13)14-8-7-10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYXFDAOFSCZADY-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCCC1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OCCC1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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